molecular formula C12H19NO3 B6337111 tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate CAS No. 1823268-65-0

tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate

Cat. No. B6337111
CAS RN: 1823268-65-0
M. Wt: 225.28 g/mol
InChI Key: FKWFHNQBVDSXKX-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate” is a chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H17NO3 and it has a molecular weight of 199.25 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI representation is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 .

Mechanism of Action

Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate is an organic compound with a cyclic structure. It is believed to act as a nucleophile in organic reactions, meaning that it can react with an electrophile to form a new bond. This reaction is facilitated by the presence of an electron-withdrawing group, such as a carbonyl group, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that it may have potential therapeutic applications, such as in the treatment of cancer. In addition, it may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate is a relatively stable compound and is therefore suitable for use in laboratory experiments. It is also relatively non-toxic and can be easily synthesized using a variety of methods. However, it is also a relatively expensive compound, and its reactivity can vary depending on the reaction conditions used.

Future Directions

The future directions for research on tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate include further investigation into its potential therapeutic applications, such as in the treatment of cancer and neurological disorders. In addition, further research is needed to improve the synthesis methods for this compound, as well as to develop new methods for its use in organic reactions. Additionally, further research is needed to explore its potential applications in the synthesis of other compounds, such as peptides, nucleosides, and amino acids. Finally, further research is needed to explore the biochemical and physiological effects of this compound.

Synthesis Methods

Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction, the Stetter reaction, and the Wittig reaction. The Vilsmeier-Haack reaction is the most commonly used method for the synthesis of this compound. In this reaction, an amide and a chloroformate react to form an intermediate, which is then hydrolyzed to form the desired product.

Scientific Research Applications

Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of several important compounds, such as drugs, agrochemicals, and polymers. It is also used in the synthesis of a variety of other compounds, such as peptides, nucleosides, and amino acids. In addition, it is used as a catalyst in organic reactions and as a reagent for the synthesis of other organic compounds.

properties

IUPAC Name

tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWFHNQBVDSXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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